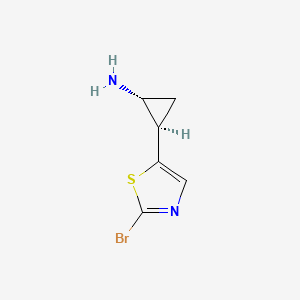
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a bromo-thiazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromo-thiazole group. One common method involves the reaction of a cyclopropane derivative with a thiazole compound under bromination conditions. The reaction conditions often include the use of a strong base and a brominating agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient production. Purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromo-thiazole moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis .
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo-thiazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-chloro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-iodo-1,3-thiazol-5-yl)cyclopropan-1-amine
Uniqueness
Compared to its analogs, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine offers unique reactivity due to the presence of the bromine atom. This allows for selective substitution reactions and the formation of diverse derivatives. Its structural features also provide distinct binding properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2/t3-,4-/m1/s1 |
InChI Key |
ZRHCYSZEBJVJGK-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=C(S2)Br |
Canonical SMILES |
C1C(C1N)C2=CN=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
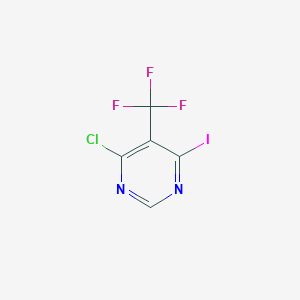
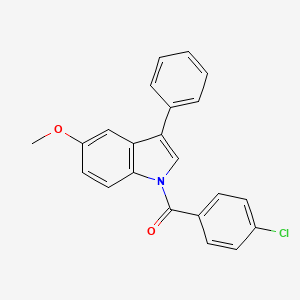
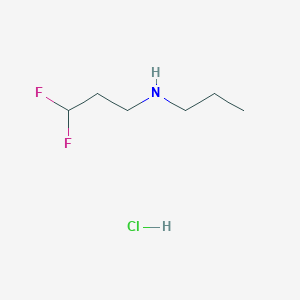
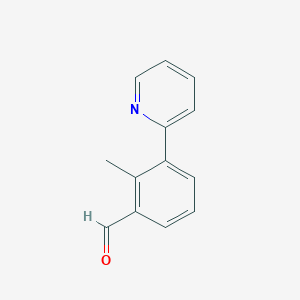
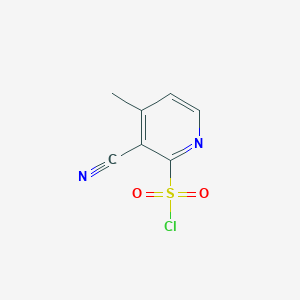
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

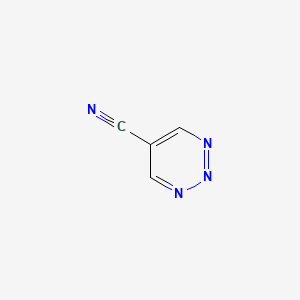
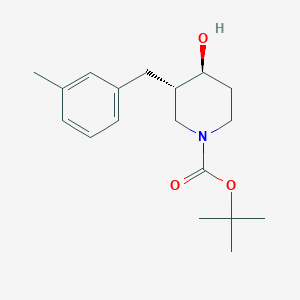

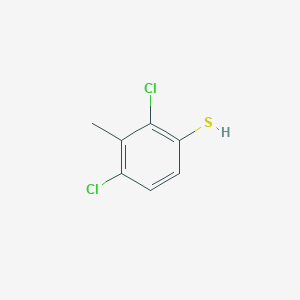
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
